Pentyl sulfurochloridoite
Description
The evidence primarily discusses two compounds: pentyl xylosides (DP1, DP2, DP3) and pentyl acetate.
- Pentyl Xylosides (): These are enzymatic derivatives studied for bioremediation. Key properties include: Higher miscibility in pentanol (14.9 mM after 48 h) compared to water (2.3 mM) for DP1 . DP2 and DP3 exhibit similar concentrations in both phases but degrade at different rates (DP2 hydrolyzes faster than DP3) .
Pentyl Acetate ():
A solvent with medium volatility, miscible in organic solvents but insoluble in water. Its evaporation rate is slower than butyl acetate, a structurally similar ester .
Properties
IUPAC Name |
1-chlorosulfinyloxypentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-2-3-4-5-8-9(6)7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKAOBVXROFNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOS(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30811909 | |
| Record name | Pentyl sulfurochloridoite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30811909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62101-23-9 | |
| Record name | Pentyl sulfurochloridoite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30811909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl sulfurochloridoite typically involves the reaction of pentyl alcohol with thionyl chloride (SOCl₂). The reaction proceeds as follows:
C5H11OH+SOCl2→C5H11SCl+SO2+HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The reaction mixture is usually heated to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger quantities of reactants and employing continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Pentyl sulfurochloridoite undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiols or other sulfur-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and alcohols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used. These reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed. These reactions are carried out under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Substitution Reactions: Products include pentyl alcohol, pentyl amine, and pentyl ether.
Oxidation Reactions: Products include pentyl sulfoxide and pentyl sulfone.
Reduction Reactions: Products include pentyl thiol and other reduced sulfur compounds.
Scientific Research Applications
Pentyl sulfurochloridoite has a wide range of applications in scientific research, including:
Biology: It is employed in the study of sulfur metabolism and the role of sulfur compounds in biological systems.
Medicine: Research is being conducted on its potential use as a precursor for the synthesis of pharmaceuticals and biologically active compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of pentyl sulfurochloridoite involves the interaction of the sulfur and chlorine atoms with various molecular targets. The sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, while the chlorine atom can participate in electrophilic reactions. These interactions can lead to the modification of proteins, enzymes, and other biomolecules, thereby affecting their function and activity.
Comparison with Similar Compounds
Limitations of the Evidence
- This compound may be hypothetical, misnamed, or referenced under a different nomenclature in existing literature.
Proposed Framework for Comparison (Hypothetical Scenario)
If "pentyl sulfurochloridoite" were analogous to the compounds in the evidence, a comparison might include:
Recommendations for Further Research
To address the knowledge gap:
Verify the compound’s nomenclature or IUPAC name.
Consult specialized databases (e.g., SciFinder, Reaxys) for sulfur- or chlorine-containing pentyl derivatives.
Explore patents or synthetic chemistry literature for analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
